Product packaging for Lupinic acid(Cat. No.:)

Lupinic acid

Cat. No.: B1234269
M. Wt: 306.32 g/mol
InChI Key: LJJHXRRUVASJDX-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lupinic acid, with the chemical name (αS)-α-Amino-6-[[(E)-4-hydroxy-3-methyl-2-butenyl]amino]-9H-purine-9-propionic acid and the molecular formula C13H18N6O3 , is a purinyl amino acid identified as a novel metabolite of the plant hormone zeatin . It was first isolated from the seedlings of Lupinus angustifolius (narrow-leafed lupin) . The compound's structure has been determined to be β-[6-(4-hydroxy-3-methylbut-trans-2-enylamino)purin-9-yl]alanine . As a zeatin metabolite, this compound is of significant interest in the field of plant physiology and biochemistry for studying the metabolic pathways and regulation of cytokinins, a class of plant growth hormones . Research involving this compound can provide valuable insights into plant growth and development processes. The product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N6O3 B1234269 Lupinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N6O3

Molecular Weight

306.32 g/mol

IUPAC Name

2-amino-3-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]propanoic acid

InChI

InChI=1S/C13H18N6O3/c1-8(5-20)2-3-15-11-10-12(17-6-16-11)19(7-18-10)4-9(14)13(21)22/h2,6-7,9,20H,3-5,14H2,1H3,(H,21,22)(H,15,16,17)/b8-2+

InChI Key

LJJHXRRUVASJDX-KRXBUXKQSA-N

SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)CC(C(=O)O)N)CO

Isomeric SMILES

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)CC(C(=O)O)N)/CO

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)CC(C(=O)O)N)CO

Origin of Product

United States

Biosynthetic Pathways and Enzymology of Lupinic Acid

Elucidation of Precursor Compounds in Lupinic Acid Synthesis

The biosynthesis of this compound is a conjugation reaction, where two primary molecules are enzymatically joined. Research has identified these essential precursors as the cytokinin zeatin and the amino acid donor, O-acetyl-L-serine.

Role of Zeatin in the Biosynthetic Pathway

Zeatin, a member of the cytokinin family of plant hormones, serves as the purine-containing backbone of this compound. oup.comoup.comtheses.cz Cytokinins are N6-substituted adenine (B156593) derivatives, and zeatin is specifically characterized by a hydroxylated isoprenoid side chain. oup.comresearchgate.net In the formation of this compound, the alanine (B10760859) moiety is attached to the nitrogen at the 9-position of the purine (B94841) ring of zeatin. oup.commdpi.com This metabolic conversion effectively conjugates the hormonally active cytokinin into a different chemical entity. oup.commdpi.com Studies have shown that while other N6-substituted adenines can be utilized by the synthesizing enzyme, zeatin is the preferred substrate, indicating a specific role for this particular cytokinin in the pathway. oup.comoup.comtheses.cz

Involvement of O-Acetyl-L-Serine as a Substrate

The donor of the alanyl group in this compound synthesis is O-acetyl-L-serine. oup.comoup.comtheses.cz This activated form of the amino acid serine provides the necessary chemical group for the enzymatic reaction. oup.comoup.com The reaction involves the transfer of the 2-amino-2-carboxyethyl group from O-acetyl-L-serine to the 9-position of the zeatin molecule. enzyme-database.org The use of O-acetyl-L-serine as the amino acid donor has been confirmed through in-vitro enzymatic assays with purified enzyme preparations from lupin seeds. researchgate.net

Characterization of Zeatin 9-Aminocarboxyethyltransferase (this compound Synthase; EC 2.5.1.50)

The enzyme responsible for the synthesis of this compound is systematically named O-acetyl-L-serine:zeatin 2-amino-2-carboxyethyltransferase, and is commonly known as this compound synthase or zeatin 9-aminocarboxyethyltransferase. oup.comenzyme-database.org It is classified under the EC number 2.5.1.50, which designates it as a transferase that transfers alkyl or aryl groups, other than methyl groups. enzyme-database.org

Enzyme Purification and Biochemical Properties

This compound synthase has been isolated and purified from the seeds of Lupinus luteus (yellow lupin). mdpi.comresearchgate.net Early studies involved partial purification, which allowed for initial characterization. researchgate.net A transferase that converts zeatin to its 9-alanyl derivative, this compound, was partially purified from lupin seeds. oup.com The enzyme has an estimated molecular mass of 64.5 kD. oup.com

Table 1: Biochemical Properties of this compound Synthase from Lupinus luteus

PropertyValueReference
Enzyme Name Zeatin 9-aminocarboxyethyltransferase (this compound Synthase) oup.comenzyme-database.org
EC Number 2.5.1.50 oup.comenzyme-database.org
Source Lupinus luteus seeds mdpi.comresearchgate.net
Molecular Mass (estimated) 64.5 kD oup.com

Substrate Specificity and Reaction Kinetics

Kinetic studies of the purified this compound synthase have revealed its substrate preferences. The enzyme exhibits a notable preference for cytokinins, particularly zeatin, over other purine derivatives. oup.com The rate of product formation is reportedly 14 times higher with zeatin as a substrate compared to adenine. oup.com The affinity of the enzyme for its substrates has been quantified, with a Michaelis constant (Km) of 0.88 mM for zeatin and 47 µM for O-acetyl-L-serine. oup.com While the enzyme demonstrates a degree of substrate promiscuity, its kinetic parameters underscore a primary role in the metabolism of zeatin. oup.comoup.com

Table 2: Substrate Specificity and Kinetic Parameters of this compound Synthase

SubstrateKmRelative Rate of Product FormationReference
Zeatin 0.88 mM14 oup.com
Adenine 26 mM1 oup.com
O-Acetyl-L-serine 47 µMNot Applicable oup.com

Molecular Cloning and Genetic Characterization of the Encoding Enzyme

As of the latest available scientific literature, the gene encoding this compound synthase (zeatin 9-aminocarboxyethyltransferase) has not been molecularly cloned or genetically characterized. While the enzyme has been purified and its biochemical properties studied, information regarding its nucleic acid sequence, gene structure, and regulation at the genetic level is not present in published research. Consequently, details on the molecular cloning and genetic makeup of this enzyme are currently unavailable.

Regulatory Mechanisms of Enzyme Activity

The biosynthesis of this compound is meticulously regulated at the enzymatic level. The key enzyme, zeatin 9-aminocarboxyethyltransferase (also referred to as this compound synthase), is subject to modulation by various endogenous molecules and other plant hormones, ensuring that the conversion of zeatin to this compound is aligned with the plant's physiological state.

Endogenous Inhibitors and Activators

The activity of this compound synthase is controlled by specific endogenous molecules that can either inhibit or activate its function. Research has identified several compounds that act as inhibitors. Notably, the enzyme is inhibited by certain urea (B33335) derivatives. oup.com While the specific endogenous urea compounds involved in planta are not fully elucidated, this finding points to a potential regulatory pathway.

The availability of substrates is a primary activating factor for the enzyme. This compound synthase utilizes zeatin as the preferred N6-substituted adenine acceptor and O-acetyl-L-serine as the donor of the alanyl group. oup.comoup.com Therefore, the endogenous pools of these precursor molecules are critical determinants of the rate of this compound synthesis.

Table 1: Endogenous Factors Regulating this compound Synthase Activity

Factor Type Compound/Molecule Effect on Enzyme Activity Reference
Inhibitor Indole-3-acetic acid (Auxin) Inhibition oup.com, theses.cz
Inhibitor Urea derivatives Inhibition oup.com, theses.cz
Substrate (Activator) Zeatin Primary acceptor substrate oup.com, theses.cz
Substrate (Activator) O-acetyl-L-serine Alanyl group donor oup.com, theses.cz
Influence of Other Plant Hormones

Phytohormonal cross-talk is a critical component of plant development, and the biosynthesis of this compound is no exception. The influence of other plant hormones on its formation highlights the integration of cytokinin metabolism into the broader plant regulatory network.

The most direct interaction documented is with auxin. Indole-3-acetic acid (IAA), the primary auxin in plants, has been shown to inhibit the activity of zeatin 9-aminocarboxyethyltransferase. oup.comtheses.cz This represents a significant point of intersection between the auxin and cytokinin signaling pathways, where high auxin levels could suppress the conversion of active zeatin into its this compound conjugate. Auxin may also more broadly regulate cytokinin conjugation. For instance, auxin-glucose conjugates have been reported to inhibit β-glucosidases, enzymes that release active cytokinins from their O-glucoside storage forms. pnas.org

While direct evidence linking other hormones to this compound synthase activity is limited, studies in Lupinus luteus, a species where this compound is prominently synthesized, suggest a complex interplay. Research on flower abscission in L. luteus indicates that both abscisic acid (ABA) and gibberellic acid (GA₃) are involved in regulating this developmental process, which is also influenced by ethylene (B1197577). nih.govnih.gov ABA was found to enhance the biosynthesis of ethylene, a hormone whose production can be activated by certain cytokinins. nih.govmdpi.com Given that this compound is a major metabolite of zeatin in lupin, it is plausible that hormones like ABA and GA₃ could indirectly influence the pool of zeatin available for this compound synthesis by modulating other developmental pathways.

Comparative Analysis of this compound Biosynthesis Across Plant Species

The formation of this compound as a cytokinin metabolite is not ubiquitous across the plant kingdom. Its presence and the activity of its synthesizing enzyme, this compound synthase, show significant variation among different plant species, with a particular prominence in the Lupinus genus.

This compound was initially identified in Lupinus angustifolius (blue lupin), where it represents a principal and metabolically stable cytokinin metabolite. mdpi.compublish.csiro.au Subsequent research led to the isolation and purification of the responsible enzyme, zeatin 9-aminocarboxyethyltransferase, from the seeds of Lupinus luteus (yellow lupine). mdpi.com Enzyme preparations from lupin seeds have been found to be markedly more effective at catalyzing the formation of this compound compared to similar preparations from numerous other plant sources. oup.com Metabolomic studies have also confirmed the presence of this compound in Lupinus albus (white lupine). researchgate.net

Outside of the Lupinus genus, the occurrence of this compound appears to be less common. Its formation has been reported in other legumes, such as in species of Phaseolus, and in immature apple seeds, though often detected after feeding the tissues with cytokinin precursors. theses.cz This suggests that while the genetic capacity for this metabolic step may exist in other species, it is most pronounced and physiologically significant within the Fabaceae family, particularly in lupins. The diversity in cytokinin conjugation pathways, such as the prevalence of N-glucosylation versus alanine conjugation, represents a key metabolic difference between plant species. oup.commdpi.com

Table 2: Occurrence and Significance of this compound Across Plant Taxa

Genus/Family Species Example Level of Biosynthesis Notes Reference
Lupinus (Fabaceae) L. angustifolius, L. luteus, L. albus High A principal and stable cytokinin metabolite. Synthesizing enzyme is highly active. publish.csiro.au, researchgate.net, mdpi.com
Phaseolus (Fabaceae) P. vulgaris Moderate Formation observed, particularly in immature seeds. theses.cz
Malus (Rosaceae) M. domestica (Apple) Low/Induced Formation detected in immature seeds upon feeding of precursors. theses.cz
Other Angiosperms e.g., Arabidopsis thaliana Not typically observed Primary cytokinin conjugation is via N-glucosylation. oup.com, nih.gov

Theoretical Models of this compound Biosynthetic Regulation

While a specific, detailed kinetic model for this compound biosynthesis has not been fully established, its regulation can be conceptualized based on broader principles of phytohormone homeostasis and metabolic control. A theoretical model would integrate substrate availability, enzymatic inhibition, and the metabolic fate of the product.

Substrate-Level Control : The primary regulatory checkpoint is the availability of the substrates, zeatin and O-acetyl-L-serine. oup.comtheses.cz The biosynthesis of this compound is directly dependent on the intracellular concentrations of these molecules. Therefore, any upstream process that affects the de novo synthesis of zeatin (e.g., the activity of isopentenyltransferases) or the pool of O-acetyl-L-serine will directly impact the rate of this compound formation.

Hormonal Cross-Talk and Feedback Inhibition : A key regulatory node is the inhibitory effect of auxin (IAA) on this compound synthase. oup.comtheses.cz This suggests a model where the auxin-to-cytokinin ratio influences not just signaling but also metabolic processing. High auxin levels would suppress this compound formation, keeping cytokinin in its more active base or riboside form, or shunting it towards other metabolic pathways like degradation or N-glucosylation. This represents a form of negative cross-talk regulation.

Metabolic Channeling and Product Stability : this compound is considered a metabolically stable conjugate. mdpi.com Unlike O-glucosides, which can be readily hydrolyzed by β-glucosidases to release active cytokinin, this compound appears to be a more permanent deactivation or long-term storage product. mdpi.comoup.com A regulatory model would thus position this compound formation as a terminal or semi-terminal step for a portion of the zeatin pool. The pathway may function as a mechanism to buffer the levels of active cytokinin, converting excesses into a stable, inactive form. The observation that free zeatin can be released from this compound, albeit in trace amounts, suggests it could potentially serve as a storage form rather than a purely deactivated one, adding another layer of complexity to its regulatory role. mdpi.com

Metabolic Fates and Interconversions of Lupinic Acid

Post-Synthetic Modification and Catabolism of Lupinic Acid in Planta

This compound is synthesized from the cytokinin zeatin through the enzymatic addition of an alanine (B10760859) moiety to the N9 position of the purine (B94841) ring. annualreviews.orgoup.commdpi.com This conversion is catalyzed by the enzyme zeatin 9-aminocarboxyethyltransferase. oup.com The donor of the alanyl group is O-acetyl-L-serine. oup.com While zeatin is the preferred substrate for this enzyme, it can also utilize other N6-substituted adenine (B156593) derivatives. oup.com

Once formed, this compound is considered a relatively stable metabolite. mdpi.com Studies involving the application of exogenous this compound to lupin leaves have shown that it undergoes very little further metabolism. researchgate.netnih.gov This stability suggests that the formation of this compound is a key step in deactivating or storing zeatin.

However, some minor metabolic modifications of this compound have been observed. Dihydrothis compound, a reduced form of this compound, has been identified as a minor metabolite. annualreviews.orgresearchgate.netnih.gov The catabolism, or breakdown, of this compound itself appears to be limited in plant tissues. The primary catabolic pathway for active cytokinins like zeatin involves cleavage of the side chain by cytokinin oxidase. However, modifications at the N9 position, such as the addition of the alanine group in this compound, can confer resistance to this enzyme.

Interplay with Zeatin and Other Cytokinin Metabolites

The metabolism of this compound is intricately linked with that of zeatin and other cytokinin forms. The formation of this compound represents a significant metabolic fate for zeatin in certain plant species and tissues. annualreviews.orgnih.gov This conversion effectively removes active zeatin from the pool of available hormones, thereby regulating its physiological effects.

The interconversion between this compound and zeatin is not a readily reversible process. While the synthesis of this compound from zeatin is well-documented, the direct conversion of this compound back to zeatin in significant amounts has not been observed. researchgate.netnih.gov This suggests that the formation of this compound is primarily a route for inactivation or storage rather than a temporary modification.

This compound exists alongside a diverse array of other cytokinin metabolites. These include:

O-glucosides: Zeatin and its derivatives can be glucosylated on the side chain to form O-glucosides. annualreviews.orgresearchgate.netnih.gov These are also considered storage forms of cytokinins.

N-glucosides: Glucose can also be attached to the nitrogen atoms of the purine ring (at the N3, N7, or N9 positions), leading to the formation of N-glucosides. annualreviews.organnualreviews.org

Ribosides and Ribotides: Zeatin can be found as its riboside (zeatin riboside) and corresponding nucleotides (zeatin riboside-5'-monophosphate). mdpi.comresearchgate.netnih.gov

Dihydro-derivatives: The side chain of zeatin and its metabolites can be reduced to form dihydrozeatin and its corresponding derivatives, such as dihydrothis compound. annualreviews.orgnih.govcas.cz

The relative abundance of these different metabolites, including this compound, is tightly regulated depending on the plant tissue, developmental stage, and environmental conditions.

Compartmentalization of this compound Metabolism within Plant Cells

The precise subcellular location of this compound metabolism is not yet fully elucidated. However, based on the known compartmentalization of general cytokinin biosynthesis and metabolism, some inferences can be made. The initial steps of cytokinin biosynthesis occur in both the plastids and the cytosol. slu.se The enzyme responsible for this compound formation, zeatin 9-aminocarboxyethyltransferase, has been isolated and purified from lupin seeds, but its specific intracellular location has not been definitively determined. annualreviews.org

It is proposed that different cytokinin metabolites are sequestered in specific cellular compartments to regulate their access to receptors and metabolic enzymes. annualreviews.org For instance, O-glucosides have been found predominantly in the apoplast and vacuoles. nih.gov Given that this compound is a stable, relatively inactive conjugate, it is plausible that it is also stored in compartments like the vacuole to prevent its interaction with cytokinin signaling pathways in the cytosol. This compartmentalization would serve as a mechanism for the long-term deactivation and storage of excess zeatin.

Dynamic Changes in this compound Levels During Plant Development

The levels of this compound are not static and exhibit significant changes throughout the life of a plant, reflecting its role in developmental processes.

Developmental Regulation During Seed Germination

Seed germination is a critical developmental stage characterized by rapid metabolic changes. Studies on lupin seeds have revealed dynamic shifts in cytokinin profiles, including this compound, during this process. In mature, dry seeds of Lupinus luteus, this compound and its dihydro-derivative are present among other cytokinin metabolites. cas.cz

During the initial hours of germination, there is a rapid metabolism of endogenous cytokinins. cas.cz Research on white lupine (Lupinus albus) seeds has shown that while abscisic acid levels decrease upon germination, the chemical profile of other bioactive metabolites, including this compound, changes significantly. nih.govresearchgate.netresearcher.life One study indicated that this compound levels were positively correlated with the inhibition of alpha-glucosidase activity during germination. nih.gov As germination and seedling development proceed, the conversion of zeatin to various metabolites, including this compound, is an active process. cas.cz This suggests a role for this compound in modulating cytokinin activity during the transition from a dormant seed to an actively growing seedling.

Metabolic Flux in Different Plant Tissues (e.g., Roots, Nodules)

The metabolism of cytokinins, including the formation of this compound, varies between different plant organs. In lupin seedlings, when radiolabeled zeatin is supplied, this compound is detected as a metabolite in various tissues. nih.gov Its levels can vary greatly, with the highest concentrations often found in the lower stem and expanding leaves. nih.gov

In pea root nodules, which are specialized organs for nitrogen fixation, the metabolism of supplied zeatin riboside leads to the formation of a wide range of metabolites, including this compound. nih.gov This indicates that the machinery for this compound synthesis is present and active in these symbiotic structures. The metabolic activity in nodules is complex, with an interplay between carbon and nitrogen metabolism that is crucial for their function. frontiersin.orgresearchgate.netnih.govuwc.ac.za While the specific role of this compound in nodule function is not fully understood, its formation represents a pathway for regulating cytokinin levels within this vital organ. Similarly, in roots, particularly under nutrient stress conditions that induce the formation of cluster roots in lupins, there are significant metabolic alterations. frontiersin.org The formation of this compound is part of the broader cytokinin metabolic network that is modulated in response to these developmental and environmental cues.

Biological Functions and Roles of Lupinic Acid Non Human Systems

Potential Roles in Symbiotic Interactions (e.g., Legume-Rhizobium Systems)

Legumes, including many species from the Lupinus genus, are well-known for their ability to form symbiotic relationships with nitrogen-fixing rhizobia bacteria. This interaction is crucial for nitrogen acquisition in these plants. Phytohormones, including cytokinins, are known to play significant roles in the establishment and maintenance of these symbiotic relationships. While specific research on the direct role of lupinic acid in legume-rhizobium symbiosis is limited, its presence in legumes suggests a potential involvement. The regulation of cytokinin levels is critical for nodule formation and function, and the formation of cytokinin conjugates like this compound could be a mechanism to modulate these hormone levels within the symbiotic tissues.

Comparative Biological Significance of this compound Isomers

This compound can exist in different isomeric forms, which can influence its biological activity. The naturally occurring form is often L-lupinic acid, derived from the conjugation of zeatin with L-alanine. annualreviews.orgnih.gov The stereochemistry of the molecule can be a determining factor in its interaction with enzymes and receptors. For example, in the broader context of cytokinins, different isomers of zeatin (trans- and cis-isomers) exhibit vastly different biological activities, with the trans-isomer being significantly more active in most bioassays. nih.gov Similarly, the enzymatic processes that either synthesize or hydrolyze this compound may exhibit stereospecificity. While detailed comparative studies on the biological significance of various this compound isomers are not abundant, the principles of stereospecificity in hormone action suggest that different isomers would likely have different activities or metabolic fates within the plant.

Advanced Methodologies for Lupinic Acid Research

Extraction and Sample Preparation Techniques for Complex Biological Matrices

The initial and most critical step in the analysis of lupinic acid from biological sources is the extraction and purification of the analyte from the matrix. The primary goals of sample preparation are to isolate the target compound from interfering substances, dissolve it in a solvent compatible with the subsequent analytical instrumentation, and concentrate it to detectable levels. slideshare.netorganomation.com The choice of technique depends on the nature of the biological matrix, which can range from plant tissues and seeds to microbial culture broths. nih.govkirj.ee

Commonly employed extraction methods include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases. For instance, after concentrating and acidifying river water samples, organic acids can be extracted using ethyl ether. illinois.edunih.gov

Solid-Phase Extraction (SPE): SPE is a selective method that effectively removes matrix components and concentrates analytes. organomation.com It has been successfully used to screen for various phytohormones, including cytokinins like this compound, in complex samples such as vermicompost tea. researchgate.net

Protein Precipitation: For biological fluids like plasma or serum, protein precipitation is a straightforward method to remove large biomolecules that could interfere with analysis. slideshare.netorganomation.com

Homogenization: For solid samples like plant or brain tissue, homogenization in a suitable solvent, such as perchloric acid, is required to release the cellular contents before further extraction steps. organomation.comlcms.cz

In early research on this compound from Lupinus angustifolius seedlings, purification involved steps like pre-washing paper chromatograms to eliminate impurities and precipitating the active compound as a picrate (B76445) to achieve crystallization. rsc.orgoup.com Modern approaches often involve multi-step chromatographic purification to handle samples from diverse sources like immature maize kernels or crown gall tumor tissue. nih.gov The selection of high-purity solvents is critical throughout the process to prevent contamination and ensure the stability of the analyte. organomation.com

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of this compound, separating it from other structurally similar compounds within a sample. The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. instituteofeducation.ie Several high-performance chromatographic techniques are employed in this compound research. semanticscholar.org

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. A common method is trimethylsilylation (TMS), which converts polar functional groups into less polar, more volatile TMS-ethers and esters. rsc.org The analysis of the TMS derivative of this compound by GC-MS provides characteristic mass spectra useful for identification. rsc.org

GC systems are often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification. ekb.eg While specific GC-MS protocols for this compound are not extensively detailed in recent literature, methodologies for related compounds in similar matrices, such as volatile compounds in lupin seeds, provide a framework for method development. researchgate.net

Table 1: Example Parameters for GC-MS Analysis of Related Compounds

Parameter Setting Reference
Column Rxi-5 MS (30 m x 0.25 mm id, 0.25 µm film) researchgate.net
Carrier Gas Helium ekb.egresearchgate.net
Injector Temp. 250 °C researchgate.net
Detector Temp. 230 °C (FID) ekb.eg

| Derivatization | Trimethylsilylation (TMS) | rsc.org |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound in their native form. The separation is achieved by passing the sample through a column packed with a stationary phase, using a pressurized liquid mobile phase. cabidigitallibrary.org

Advanced detectors significantly enhance the capability of HPLC systems:

Diode-Array Detector (DAD): A DAD measures absorbance across a wide range of the UV-visible spectrum simultaneously. measurlabs.com This allows for the identification of compounds based on their unique UV absorption spectra and is particularly useful for quantifying analytes in complex mixtures where peaks may overlap. cabidigitallibrary.org The UV spectrum of this compound, with its characteristic absorbance maxima, makes DAD a suitable detector. rsc.org

Electrochemical Detector (ED): ED offers high sensitivity and selectivity for electroactive compounds. By applying a specific potential, it is possible to selectively detect target analytes while minimizing interference from the sample matrix, often without the need for derivatization. mdpi.com

Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) provides high specificity and sensitivity, allowing for definitive identification based on mass-to-charge ratio and fragmentation patterns. This is discussed further in the UPLC-HRMS/MS section.

A typical HPLC setup for organic acids might involve a C18 or a specialized organic acid (OA) column with a mobile phase consisting of an organic solvent (e.g., methanol, acetonitrile) and an aqueous solution containing a pH modifier like a weak acid. cabidigitallibrary.orgmdpi.com

UPLC represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm) and operating at much higher pressures. This results in faster analysis times, improved resolution, and greater sensitivity, making it ideal for complex metabolomic studies. organomation.commicrotrace.com

When coupled with High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, UPLC becomes an exceptionally powerful tool. HRMS provides highly accurate mass measurements (sub-parts-per-million), enabling the confident determination of elemental compositions. microtrace.com Tandem mass spectrometry (MS/MS) capabilities allow for the fragmentation of selected ions, generating structural information that confirms the identity of compounds like this compound. intertek.com UPLC-MS has been used effectively for the comprehensive metabolite profiling of Lupinus seeds, identifying dozens of compounds, including alkaloids and phenolics. nih.gov

Table 2: Example Parameters for UPLC-HRMS Analysis of Metabolites

Parameter Setting Reference
LC System Thermo Scientific Dionex UltiMate 3000 metabolomexchange.org
Column Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm) metabolomexchange.org
Mobile Phase Water with 0.1% formic acid (A) Methanol with 0.1% formic acid (B) metabolomexchange.org
MS System Thermo Q Exactive metabolomexchange.org
MS Resolution 140,000 (Full MS), 17,500 (ddMS2) metabolomexchange.org
Scan Range 100-700 m/z metabolomexchange.org

| Ionization Mode | ESI (Positive or Negative) | researchgate.netnih.gov |

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is particularly well-suited for the analysis of small, highly charged molecules like organic acids and amino acids, making it an excellent technique for this compound. chromatographyonline.com CE offers high efficiency, short analysis times, and requires only minuscule sample volumes.

Different modes of CE can be applied:

Capillary Zone Electrophoresis (CZE): This is the most common mode, separating analytes in a simple buffer-filled capillary. For the analysis of related compounds in lupins, the use of phosphate (B84403) buffer modified with phytic acid has been shown to improve peak shape and separation efficiency. nih.gov

Coupling with Detectors: CE is commonly coupled with UV detectors. kirj.ee For enhanced sensitivity, pre-column derivatization can be employed. chromatographyonline.com Coupling to a mass spectrometer (CE-MS) provides high selectivity and has been used for the analysis of organic acids in various biological samples. chromatographyonline.com

Early studies on this compound utilized paper electrophoresis, a related but less sophisticated technique, to demonstrate its amphoteric nature. rsc.org

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS/MS)

Spectroscopic and Spectrometric Approaches for Structural Confirmation and Quantification

While chromatography separates this compound, spectroscopic and spectrometric techniques are essential for its unambiguous structural elucidation and quantification. intertek.com

Mass Spectrometry (MS): MS is indispensable for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry provides precise mass data. rsc.org The fragmentation pattern (mass spectrum) serves as a molecular fingerprint. The mass spectrum of this compound shows characteristic ions resulting from the loss of water (H₂O), a hydroxyl group (·OH), and carbon dioxide (CO₂), as well as fragments related to its zeatin substructure. rsc.org Tandem MS (MS/MS), often used with LC or UPLC, provides further structural confirmation by analyzing the fragmentation of a specific parent ion. researchgate.netintertek.com

Table 3: Key Mass Spectral Data for this compound

Description Observation Reference
UV Absorbance (λmax) 266.5 nm (at pH 3) 270 nm (at pH 6) 270 nm (at pH 11) rsc.org
Characteristic MS Ions (m/z) 288 [M - H₂O]⁺ 271 [M - H₂O - OH]⁺ 262 [M - CO₂]⁺ 44 [CO₂]⁺ rsc.org

| TMS-Derivative MS Ions (m/z) | 450 [M]⁺ 435 [M - CH₃]⁺ 360 [M - TMSOH]⁺ | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful technique for determining the precise three-dimensional structure of a molecule. 1H and 13C NMR experiments reveal the connectivity of atoms within the molecule by probing the magnetic properties of atomic nuclei. intertek.com While complete NMR assignment for this compound is not detailed in the provided context, spectral data, including 13C NMR, are available and crucial for confirming its proposed structure, which was initially determined from limited material. rsc.orgnih.govnih.gov

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the purine (B94841) ring in this compound. The UV absorption maxima of this compound at different pH values are characteristic of (N⁶, 9)-disubstituted adenines, providing key evidence for its core structure. rsc.org

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. intertek.com It can be used to confirm the presence of groups like hydroxyl (-OH), amine (-NH), and carboxylic acid (-COOH) in the this compound structure. researchgate.net

The combination of these advanced analytical methods provides a comprehensive toolkit for researchers to extract, separate, identify, and quantify this compound, enabling detailed studies of its metabolism and function in various biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and quantitative analysis of this compound. nih.govjchps.comresearchgate.net This non-destructive technique provides detailed information about the molecular structure by observing the behavior of atomic nuclei in a magnetic field. nih.gov

For structural elucidation, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. scielo.br 1H NMR provides information on the number and electronic environment of protons, while 13C NMR reveals the carbon skeleton of the molecule. nih.govscielo.br The chemical shifts, signal intensities, and coupling constants in these spectra allow for the precise assignment of each atom within the this compound structure. jchps.commdpi.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the purinyl, alanine (B10760859), and hydroxy-methylbut-enylamino moieties of the molecule. scielo.br

Quantitative NMR (qNMR) offers a powerful method for determining the concentration of this compound in a sample with high precision and accuracy. researchgate.netsci-hub.semdpi.com The intensity of an NMR signal is directly proportional to the number of nuclei responsible for that resonance, allowing for direct quantification against an internal or external standard. sci-hub.semdpi.com This makes qNMR particularly valuable for analyzing crude extracts and complex mixtures without extensive sample purification. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound Derivatives
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Purine Ring
C2-~152
H2~8.0-
C4-~148
C5-~120
C6-~155
C8-~140
H8~8.2-
Alanine Moiety
α-CH~4.5~53
β-CH₂~4.3~45
COOH~10-12 (exchangeable)~175
Side Chain
N-CH₂~4.0~40
C=CH~5.5~122
C(CH₃)-~138
CH₃~1.8~16
CH₂OH~4.1~69

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions. Data is compiled from general knowledge of similar structures and is for illustrative purposes.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the exact molecular weight and elemental composition of this compound, as well as to elucidate its structure through fragmentation analysis. msu.edu When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying this compound in complex biological matrices. mdpi.comnih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of this compound (C13H18N6O3). msu.edu This is a critical step in confirming the identity of the compound.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of this compound. nih.gov In this technique, the molecular ion is isolated and then fragmented, and the masses of the resulting fragment ions are measured. uni-saarland.de The way the molecule breaks apart provides valuable structural information. For instance, the mass spectrum of a this compound metabolite has shown characteristic fragments below m/e 220 indicative of an intact zeatin nucleus, along with a significant peak at m/e 44 corresponding to the loss of CO2. rsc.org Other observed fragments can correspond to the loss of water (H₂O), a hydroxyl group (·OH), or cleavage of the alanine side chain. rsc.orglibretexts.orgresearchgate.net This fragmentation data helps to piece together the different structural components of the molecule. acdlabs.commiamioh.edu Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of fragile molecules like this compound with minimal fragmentation in the initial ionization stage. nih.govnih.govmdpi.com

Table 2: Typical Mass Spectrometry Data for this compound
ParameterValueDescription
Molecular Formula C₁₃H₁₈N₆O₃Chemical formula of this compound. nih.gov
Monoisotopic Mass 306.1440 DaThe exact mass of the most abundant isotope of the molecule. nih.gov
Ionization Mode ESI+ or ESI-Electrospray ionization in positive or negative mode. nih.govmdpi.com
Precursor Ion (m/z) [M+H]⁺ = 307.1513Protonated molecule in positive ion mode.
[M-H]⁻ = 305.1367Deprotonated molecule in negative ion mode.
Key Fragment Ions (m/z) 289Loss of H₂O from the precursor ion. rsc.org
262Loss of CO₂ from the precursor ion. rsc.org
232Cleavage resulting in the loss of the amino acid portion. rsc.org
219Zeatin fragment.

Note: The m/z values are theoretical and may vary slightly in experimental data. The fragmentation pattern can differ based on the collision energy used in MS/MS experiments.

UV-Vis Spectroscopy for Detection and Purity Assessment

UV-Vis spectroscopy is a straightforward and accessible technique used for the detection and preliminary purity assessment of this compound. agriculturejournals.cz This method measures the absorption of ultraviolet and visible light by the molecule. bgu.ac.il

This compound exhibits characteristic UV absorption maxima due to the purine ring system in its structure. The absorbance spectrum is pH-dependent. For example, at pH 3, 6, and 11, the maximum absorbance (λmax) is observed at approximately 266.5 nm, 270 nm, and 270 nm, respectively, which is characteristic of (N⁶, 9)-disubstituted adenines. rsc.org This property allows for the detection of this compound in solutions and can be used to monitor its presence during purification processes.

By creating a calibration curve of absorbance versus concentration, UV-Vis spectroscopy can also be used for the quantitative analysis of pure samples. However, its selectivity is lower than that of LC-MS or NMR, as other compounds with similar chromophores can interfere with the measurement. Therefore, it is often used in conjunction with other, more specific techniques to confirm purity.

Table 3: UV-Vis Absorption Maxima of this compound at Different pH
pHλmax (nm)
3266.5 rsc.org
6270 rsc.org
11270 rsc.org

Immunological Techniques for this compound Detection and Quantification (e.g., Immunoassays, Cross-Reactivity Studies)

Immunological techniques, such as immunoassays, offer highly sensitive and specific methods for detecting and quantifying this compound in biological samples. researchgate.netnih.gov These methods rely on the specific binding of an antibody to the target molecule (the antigen), in this case, this compound.

Immunoassays, like the enzyme-linked immunosorbent assay (ELISA), can be developed to achieve very low detection limits, making them suitable for measuring the low concentrations of this compound often found in plant tissues. oup.com The development of such an assay involves producing antibodies that recognize this compound. google.com

A critical aspect of using immunoassays is the evaluation of cross-reactivity. oup.com This involves testing the antibody against a range of structurally similar compounds to determine how specifically it binds to this compound. oup.comnih.gov For instance, antibodies raised against zeatin riboside have been shown to cross-react to a significant extent with this compound, as well as with zeatin and zeatin-9-glucoside. oup.comoup.com While this can be a challenge, it also provides insights into the structural similarities between these cytokinin-related molecules. To ensure accurate quantification, chromatographic separation of these cross-reacting compounds is often necessary before the immunoassay is performed. oup.com Despite these challenges, immunoassays remain a valuable tool for rapid screening and quantification of this compound in a large number of samples. researchgate.net

Chemo-Enzymatic and Stereoselective Synthetic Approaches for Research Standards

The availability of pure, well-characterized research standards is essential for accurate analytical studies. Chemo-enzymatic and stereoselective synthetic methods are employed to produce enantiomerically pure L- and D-lupinic acid. researchgate.netresearchgate.net

Chemo-enzymatic synthesis combines the strengths of chemical synthesis and enzymatic catalysis. iupac.orgnih.gov A common approach involves the chemical synthesis of a racemic mixture of a this compound precursor, followed by an enzymatic resolution step. For example, the racemic amide of D,L-lupinic acid can be treated with an aminopeptidase (B13392206) from Pseudomonas putida. researchgate.netresearchgate.net This enzyme stereoselectively hydrolyzes the L-amide to L-lupinic acid, leaving the D-lupinic acid amide unreacted. researchgate.net The D-amide can then be chemically hydrolyzed to yield D-lupinic acid, providing access to both enantiomers. researchgate.net

Stereoselective synthetic approaches aim to create a specific stereoisomer from the outset, avoiding the need for a resolution step. rsc.org These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemistry at the α-carbon of the amino acid. Asymmetric Strecker synthesis and Ugi condensations are examples of reactions that can be adapted for the stereoselective synthesis of amino acids like this compound. scribd.com These advanced synthetic strategies are crucial for producing the high-purity standards required for research and for exploring the biological activities of the individual enantiomers.

Occurrence and Distribution of Lupinic Acid

Natural Occurrence in Leguminous Plants

Lupinic acid was first isolated from seedlings of Lupinus angustifolius (narrow-leafed lupin). smolecule.comrsc.orgrsc.org It is recognized as a significant metabolite of the phytohormone zeatin. rsc.org Studies have demonstrated its presence in other lupin species as well, including Lupinus luteus (yellow lupin). nih.govcas.cz

In experiments with Lupinus angustifolius seedlings, when zeatin was supplied, this compound and O-β-D-glucopyranosylzeatin were identified as two major metabolites. nih.govpublish.csiro.au Similarly, in Lupinus luteus seedlings, this compound was detected as a metabolite of exogenously supplied zeatin. nih.gov Research on maturing and germinating Lupinus luteus seeds revealed the presence of this compound and its dihydro-derivative as metabolites of [3H]-labelled zeatin riboside. cas.cz The formation of this compound is catalyzed by the enzyme zeatin 9-aminocarboxyethyltransferase, which has been identified in lupin seeds (Lupinus luteus). researchgate.netoup.com This enzyme facilitates the conjugation of zeatin with an alanyl moiety derived from O-acetyl-L-serine. researchgate.netoup.com

The following table summarizes the key findings on the occurrence of this compound in leguminous plants:

Plant SpeciesKey FindingsReferences
Lupinus angustifolius (Narrow-leafed lupin)First isolation of this compound; identified as a major metabolite of zeatin. smolecule.comrsc.orgrsc.orgpublish.csiro.au
Lupinus luteus (Yellow lupin)Detected as a metabolite of zeatin; present in maturing and germinating seeds. nih.govcas.cz

Detection in Other Biological Systems

Beyond the realm of leguminous plants, this compound has been reported in the Asian honey bee, Apis cerana. nih.gov The presence of lupinate, the conjugate base of this compound, has been documented in this insect species. nih.gov This finding suggests a broader distribution of this compound in nature than initially thought, although the metabolic pathways leading to its formation in insects remain to be elucidated.

Tissue-Specific Localization within Plants

Studies on the distribution of this compound within plant tissues have revealed a non-uniform localization. In Lupinus luteus seedlings, the concentration of this compound was found to vary significantly across different parts of the shoot. nih.gov The highest levels were observed in the lower region of the stem and in the expanding lamina. nih.gov

In maturing Lupinus luteus seeds that were metabolizing [3H]zeatin riboside, this compound and its dihydro-derivative were found to accumulate in both the embryonic axes and the cotyledons. cas.cz Further research using mass spectrometry imaging on narrow-leafed lupin (Lupinus angustifolius) has provided more detailed insights into the localization of related compounds, suggesting that different alkaloid derivatives can accumulate in specific tissues such as the epidermis. While this study focused on quinolizidine (B1214090) alkaloids, it highlights the sophisticated spatial distribution of specialized metabolites within the plant.

The table below outlines the tissue-specific localization of this compound:

Plant SpeciesTissueObservationReferences
Lupinus luteusShootLevels varied, with the highest concentration in the lower stem and expanding lamina. nih.gov
Germinating SeedsAccumulated in both embryonic axes and cotyledons. cas.cz

Future Directions and Emerging Research Frontiers

Systems Biology Approaches to Map Lupinic Acid Regulatory Networks

This compound does not function in isolation. Its synthesis and activity are part of a complex web of interactions involving multiple hormones and genetic pathways. oup.com Systems biology, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful framework to map the intricate regulatory networks governing this compound.

Future research will likely focus on creating comprehensive models of these networks in plants like Lupinus albus (white lupin) and Lupinus luteus (yellow lupin). oup.comnih.gov Transcriptome sequencing has already begun to reveal the molecular underpinnings of processes where this compound is involved, such as cluster root development in response to phosphate (B84403) deficiency. nih.gov These studies highlight the interplay between cytokinins (like this compound's precursor, zeatin), auxins, ethylene (B1197577), abscisic acid (ABA), and gibberellins (B7789140) (GA). oup.comnih.govresearchgate.net For instance, the enzyme responsible for this compound synthesis is inhibited by indole-3-acetic acid (an auxin), indicating a direct point of cross-talk between these hormonal pathways. oup.comresearchgate.net

Key areas for future systems biology research include:

Hormonal Crosstalk Modeling: Developing dynamic models to simulate how changes in one hormone pathway, such as auxin or ethylene signaling, affect the biosynthesis and accumulation of this compound. nih.gov

Gene Regulatory Network Analysis: Identifying transcription factors and regulatory elements that control the expression of this compound synthase and other related genes. Studies in yellow lupine have pointed to the importance of the LAFL gene network (involving transcription factors like LEC1, ABI3, FUS3, and LEC2) in seed development, a process where cytokinin metabolism is crucial. mdpi.com

Integrated 'Omics' Analysis: Combining metabolomic data on this compound levels with transcriptomic and proteomic data to build a holistic view of its function under various environmental stresses and developmental stages. metwarebio.com

Table 1: Key Hormones and Gene Networks Interacting with the this compound Pathway

Interacting FactorTypeObserved Interaction/RoleRelevant Species
ZeatinPrecursorThe direct precursor for this compound biosynthesis. oup.comagriculturejournals.czLupinus luteus
Indole-3-acetic acid (auxin)HormoneInhibits the activity of zeatin 9-aminocarboxyethyltransferase, the enzyme that produces this compound. oup.comresearchgate.netLupinus luteus
EthyleneHormonePlays a central role in the maturation of cluster roots, a process involving cytokinin metabolism. nih.govLupinus albus
Abscisic Acid (ABA) & Gibberellins (GA)HormonesRegulate seed development and the expression of key regulatory genes, influencing overall hormonal homeostasis. mdpi.comLupinus luteus
LAFL Network (LEC1, ABI3, FUS3, etc.)Gene Regulatory NetworkControls seed maturation, a process tightly linked to hormonal changes, including cytokinin metabolism. mdpi.comLupinus luteus

Genetic Engineering and Synthetic Biology for Modulating this compound Production

Modulating the production of valuable phytochemicals is a primary goal of metabolic engineering. nih.gov Genetic engineering and synthetic biology offer promising strategies to control and potentially enhance the synthesis of this compound for agricultural or biotechnological applications. smolecule.comrsc.org

The core of this approach lies in targeting the key enzyme in its biosynthetic pathway: zeatin 9-aminocarboxyethyltransferase (EC 2.5.1.50). oup.comresearchgate.net This enzyme catalyzes the conjugation of zeatin with an alanyl group from the donor molecule O-acetyl-L-serine to form this compound. oup.comresearchgate.net

Future strategies may include:

Genetic Engineering in Plants: Overexpressing the gene encoding zeatin 9-aminocarboxyethyltransferase in lupin or other plant species to increase this compound yield. This could be coupled with the engineering of precursor pathways to ensure a sufficient supply of both zeatin and O-acetyl-L-serine. smolecule.com

Synthetic Biology in Microbes: Reconstituting the this compound biosynthetic pathway in microbial hosts like E. coli or Saccharomyces cerevisiae. rsc.orgnih.govnih.gov This approach, successfully used for complex molecules like artemisinin, allows for large-scale, controlled production in fermenters. nih.govnih.gov It would involve introducing the necessary genes and optimizing the host's metabolism to provide the required precursors. rsc.org The development of synthetic circuits could allow for precise control over the expression of biosynthetic enzymes. hudsonlabautomation.com

Advanced Omics Technologies for Comprehensive Metabolomic Profiling

Metabolomics, the large-scale study of small molecules or metabolites, is crucial for understanding the functional roles of compounds like this compound. e-enm.org The application of advanced "omics" technologies, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has revolutionized the ability to perform comprehensive metabolic profiling. e-enm.orgresearchgate.netnih.gov

A key future direction is the expanded use of these technologies for "foodomics" and plant science to map the metabolome of lupin and other plants under diverse conditions. researchgate.net A study on white lupine (Lupinus albus) seed germination successfully used Ultra-High-Performance Liquid Chromatography triple quadrupole Mass Spectrometry (UHPLC-QqQ-MS) to create a detailed chemical profile over time. researchgate.net This research revealed that this compound levels, along with other metabolites, were positively correlated with the inhibition of alpha-glucosidase activity, suggesting a potential role in metabolic regulation. researchgate.netresearchgate.net

Emerging research will likely involve:

Integrated Proteomics and Metabolomics: Combining metabolomic data with proteomic analysis to link changes in this compound levels with the expression of specific proteins and enzymes, providing a more complete picture of metabolic pathway regulation. metwarebio.com

Untargeted Metabolomics: Using high-resolution MS platforms (like LC-MS) to discover novel, previously uncharacterized metabolites related to the this compound pathway, expanding our understanding of cytokinin metabolism. e-enm.org

Metabolomic Databases: Enhancing public databases with more comprehensive data on this compound and its derivatives to aid in the identification and quantification of these compounds in complex biological samples. researchgate.net

Table 2: Advanced Analytical Platforms for this compound Metabolomics

TechnologyAbbreviationApplication in this compound Research
Liquid Chromatography-Mass SpectrometryLC-MSThe preferred method for separating and detecting non-volatile metabolites like this compound in complex mixtures. e-enm.org
Gas Chromatography-Mass SpectrometryGC-MSCan be used for certain derivatives of this compound after chemical modification to increase volatility. e-enm.org
Nuclear Magnetic Resonance SpectroscopyNMRProvides detailed structural information and can be used for quantification without the need for identical standards, though with lower sensitivity than MS. e-enm.org
Ultra-High-Performance Liquid Chromatography-Tandem Mass SpectrometryUPLC-MS/MSOffers high resolution and sensitivity for quantifying specific metabolites, as demonstrated in the profiling of lupine seeds. metwarebio.comresearchgate.net

Development of Novel Analytical Tools for In Situ and Real-Time Analysis

A significant challenge in understanding the function of metabolites is determining their precise location and concentration within living tissues in real-time. Traditional methods often rely on extraction, which loses spatial and temporal information. The development of novel analytical tools to overcome this limitation is a critical research frontier.

For this compound, future research could focus on:

Biosensors: Designing and creating enzyme- or antibody-based biosensors capable of detecting this compound with high specificity. These could be engineered to provide a fluorescent or electrochemical signal, allowing for real-time monitoring of this compound dynamics in plant cells or tissues.

Mass Spectrometry Imaging (MSI): Applying techniques like MALDI-MSI to thin sections of plant tissue. This would enable the visualization of the spatial distribution of this compound and its precursors within different organs, such as seeds, roots, and leaves, providing insights into its transport and sites of action.

Advanced Micro-spectroscopy: Utilizing techniques like Fourier-transform infrared (FT-IR) or Raman micro-spectroscopy. acs.org While challenging for specific molecules in a complex matrix, advancements could potentially allow for label-free, in-situ detection of metabolic changes related to this compound.

Unraveling Enantiomeric Specificity in Biological Processes Involving this compound

Chirality is a fundamental aspect of biology, as different enantiomers (non-superimposable mirror-image molecules) of a compound can have vastly different biological activities. libretexts.orglibretexts.orgstackexchange.com this compound possesses a chiral center at the alpha-carbon of its alanine (B10760859) moiety, meaning it can exist as L-lupinic acid and D-lupinic acid. nih.govnih.gov

The naturally occurring form is L-lupinic acid. nih.govebi.ac.uk However, the biological role, if any, of the D-enantiomer remains largely unexplored. Understanding this enantiomeric specificity is a key frontier. Research has already established methods for the chemo-enzymatic synthesis and resolution of this compound's enantiomers. For example, the racemic amide of D,L-lupinic acid can be resolved using an aminopeptidase (B13392206) from Pseudomonas putida, which enantioselectively hydrolyzes the L-amide to produce L-lupinic acid, leaving the D-lupinic acid amide behind. researchgate.netresearchgate.net

Future investigations should aim to:

Compare Biological Activities: Systematically test both L- and D-lupinic acid in various bioassays (e.g., plant cell division, root growth, enzyme inhibition) to determine if the D-form has any activity, is inert, or is an antagonist to the L-form. oup.com

Investigate Enantiomer-Specific Metabolism: Determine if plants or other organisms can metabolize D-lupinic acid and identify the enzymes and pathways involved.

Develop Advanced Chiral Separation Methods: Refine analytical techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, for the routine and accurate quantification of both enantiomers in biological samples. csfarmacie.cztcichemicals.com This is essential for studying their respective metabolism and distribution.

Q & A

Q. What experimental approaches are recommended for studying the biosynthesis of Lupinic acid in plant systems?

this compound is synthesized from (E)-zeatin via this compound synthase (EC 2.5.1.50) in Lupinus species. To investigate its biosynthesis:

  • Isotopic labeling : Use 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled zeatin precursors to trace metabolic pathways in plant tissues.
  • Enzyme assays : Purify this compound synthase and measure activity under varying pH, temperature, and substrate concentrations.
  • Genetic silencing : Apply RNA interference (RNAi) or CRISPR-Cas9 to knock down enzyme expression and observe phenotypic changes .

Q. How can researchers validate the presence of this compound in plant extracts using analytical chemistry methods?

  • Chromatography : Use HPLC or LC-MS with reverse-phase C18 columns and UV detection (λ = 260–280 nm) for separation.
  • Mass spectrometry : Compare fragmentation patterns with authentic standards.
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra to confirm structural features like the isoprenoid side chain .

Q. What are the primary challenges in isolating this compound from complex plant matrices?

  • Matrix interference : Co-eluting compounds (e.g., alkaloids in Lupinus) can obscure detection. Use solid-phase extraction (SPE) for purification.
  • Stability : this compound degrades under prolonged light exposure; store samples in amber vials at -80°C.
  • Low abundance : Optimize extraction solvents (e.g., methanol:water, 70:30 v/v) and employ enrichment strategies .

Advanced Research Questions

Q. How can structural dynamics of this compound be investigated to understand its interaction with cytokinin receptors?

  • Molecular docking : Simulate binding affinities between this compound and receptor proteins (e.g., Arabidopsis histidine kinase AHK3) using software like AutoDock Vina.
  • X-ray crystallography : Co-crystallize this compound with receptor domains to resolve atomic-level interactions.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of binding .

Q. What methodologies address discrepancies in reported enzymatic activity of this compound synthase across plant species?

  • Comparative genomics : Sequence this compound synthase genes from divergent species (e.g., Lupinus albus vs. L. angustifolius) to identify catalytic domain variations.
  • Kinetic studies : Measure KmK_m and VmaxV_{max} under standardized conditions to control for pH and cofactor variability.
  • Phylogenetic analysis : Correlate enzyme efficiency with evolutionary divergence to explain functional differences .

Q. How should researchers design experiments to assess this compound’s role in plant stress responses?

  • Controlled stressors : Expose plants to drought, salinity, or pathogen challenges and quantify this compound via targeted metabolomics.
  • Mutant analysis : Use Arabidopsis mutants deficient in cytokinin signaling to isolate this compound-specific effects.
  • Transcriptomics : Perform RNA-seq to identify genes upregulated/downregulated in response to this compound treatment .

Q. What statistical frameworks are critical for analyzing dose-response relationships in this compound bioactivity studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., log-logistic) using software like GraphPad Prism.
  • ANOVA with post-hoc tests : Compare means across treatment groups (e.g., Tukey’s HSD for multiple comparisons).
  • Principal Component Analysis (PCA) : Reduce dimensionality in multi-omics datasets to identify key variables influencing bioactivity .

Methodological Considerations

Q. How can researchers ensure reproducibility in this compound quantification across laboratories?

  • Inter-laboratory validation : Share standardized protocols for extraction, instrumentation, and data normalization.
  • Reference materials : Use certified this compound standards from repositories like NIST.
  • Blinded analysis : Mask sample identities during data acquisition to reduce bias .

Q. What are best practices for integrating this compound data with existing cytokinin databases?

  • Metadata annotation : Adhere to MIAME (Minimum Information About a Metabolomics Experiment) standards.
  • Public repositories : Deposit datasets in platforms like MetaboLights or Plant Metabolomics Resource.
  • Cross-referencing : Link this compound profiles with cytokinin signaling pathways in databases like KEGG or PlantCyc .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.